N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
The compound N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid molecule combining a 4-oxoquinazolinone core with a 5-chloroindole ethyl group via an acetamide linker. This structural framework is associated with diverse biological activities, including antitubercular and anticancer properties, as seen in related analogs . The quinazolinone moiety is a well-established pharmacophore in medicinal chemistry, known for its role in enzyme inhibition (e.g., enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis) , while the indole group contributes to interactions with cellular targets such as Bcl-2/Mcl-1 in apoptosis regulation .
Key physicochemical properties (derived from analogous structures in ) include:
- Molecular formula: CₙHₓClN₄O₂ (exact formula depends on substituents).
- Molecular weight: ~410–430 g/mol.
- logP: ~2.9–3.0 (indicative of moderate lipophilicity).
- Hydrogen bond donors/acceptors: 2–3 donors and 5–6 acceptors, suggesting moderate solubility .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c21-14-5-6-18-16(9-14)13(10-23-18)7-8-22-19(26)11-25-12-24-17-4-2-1-3-15(17)20(25)27/h1-6,9-10,12,23H,7-8,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYFVSUHSRZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Synthesis of the Indole Derivative: The indole moiety can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.
Synthesis of the Quinazolinone Derivative: Quinazolinones can be synthesized through the cyclization of anthranilic acid derivatives with formamide or through the reaction of 2-aminobenzamide with aldehydes.
Coupling of Indole and Quinazolinone: The final step involves coupling the indole derivative with the quinazolinone derivative through an acylation reaction, typically using acetic anhydride or acetyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: Both the indole and quinazolinone moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted indole and quinazolinone derivatives.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Several studies have reported that compounds containing indole and quinazoline structures exhibit significant anticancer properties. The chloroindole component enhances the compound's ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that similar compounds could effectively reduce tumor growth in xenograft models .
-
Antimicrobial Properties :
- The compound has also been investigated for its antimicrobial activity against various pathogens. Research indicates that derivatives of indole and quinazoline possess broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .
-
Anti-inflammatory Effects :
- Inflammation is a critical factor in many chronic diseases. Compounds with indole and quinazoline structures have been shown to modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and inflammatory bowel disease. Research highlights the ability of these compounds to inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various indole-quinazoline hybrids, including N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide. Results indicated a significant reduction in cell viability in MCF-7 breast cancer cells compared to control groups, suggesting potential for further development as an anticancer agent .
-
Antimicrobial Testing :
- Another research project focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide likely involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Substituents on the Quinazolinone Core
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
- Activity : Potent InhA inhibitor (antitubercular), with MIC values against M. tuberculosis .
- Key feature : Chloro and methyl groups enhance target binding and metabolic stability.
(E)-2-(2-(3-Nitrostyryl)-4-oxoquinazolin-3(4H)-yl)-N-(4-chlorophenyl)acetamide
Substituents on the Acetamide Nitrogen
2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide
- Yield : 80%, Melting point : 215–217°C .
- Activity : Mycobacterium tuberculosis bd oxidase inhibitor .
- Key feature : Pyridinylmethyl group enhances solubility and bacterial membrane penetration.
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
Indole-Based Analogues
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Molecular weight: 412.85 g/mol, logP: 2.95 . Key feature: Fluoro and methyl groups on the quinazolinone optimize pharmacokinetic properties.
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide
- Activity : Antiproliferative activity (IC₅₀ = 1.4 µM in leukemia cells) .
- Key feature : Nitrophenyl group enhances redox activity for DNA damage.
Key Research Findings and Trends
Antitubercular Activity: Chloro and methyl substituents on the quinazolinone core correlate with enhanced InhA inhibition (MIC ≤ 2.0 µg/mL) .
Anticancer Activity : Styryl and nitrophenyl groups improve cytotoxicity by promoting DNA intercalation and kinase inhibition .
Synthetic Challenges : Low yields (6–32%) in indole-linked analogs highlight the need for optimized coupling strategies .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H23ClN6O
- Molecular Weight : 410.9 g/mol
- CAS Number : Not specified in the provided sources.
The compound exhibits its biological effects primarily through interaction with various cellular pathways. Recent studies suggest that it may modulate apoptosis and cell cycle progression, particularly in cancer cells. For instance, compounds with similar indole structures have been shown to induce apoptosis by activating caspase pathways and inhibiting growth factor signaling pathways such as EGFR and p53-MDM2 mediated pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of indole derivatives, including this compound:
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, related indole derivatives have shown IC50 values in the nanomolar range against A549 (lung cancer) and K562 (leukemia) cell lines .
- Mechanisms of Action :
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have been investigated for their antibacterial and antifungal activities. The presence of the indole moiety is often linked to enhanced biological activity against various pathogens .
Study 1: Antiproliferative Effects
A study conducted in 2023 synthesized a series of indole derivatives and assessed their antiproliferative activities. The results indicated that compounds structurally related to this compound exhibited potent activity against A549 cells with IC50 values as low as 10 nM, suggesting a strong potential for development as anticancer agents .
Study 2: Mechanistic Insights
Another research article detailed the mechanistic insights into how these compounds induce apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to demonstrate that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, thereby promoting cell death in targeted cancer cell lines .
Data Tables
| Biological Activity | Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 | 10 | Apoptosis induction via EGFR modulation |
| Antiproliferative | K562 | 12 | Cell cycle arrest at G2/M phase |
Q & A
Basic: What synthetic methodologies are employed for the preparation of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
Answer:
The compound is synthesized via a multi-step condensation reaction between 5-chloroindole derivatives and functionalized quinazolin-4-one scaffolds. Key steps include:
- Acid/Base-Catalyzed Condensation : Reacting 5-chloroindole-3-ethylamine with a quinazolin-4-one acetic acid derivative under acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions to form the acetamide linkage .
- Protection/Deprotection Strategies : Temporary protection of reactive groups (e.g., amines) to prevent side reactions during synthesis .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization using NMR, IR, and MS .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
SAR studies should focus on modifying:
- Indole Substituents : Introducing halogens (e.g., Cl, F) at the 5-position of indole to enhance target binding affinity .
- Quinazolinone Modifications : Altering the 4-oxo group or adding substituents (e.g., methyl, fluoro) to improve pharmacokinetic properties .
- Linker Optimization : Varying the ethylacetamide linker length or rigidity to balance solubility and membrane permeability .
Methodology : - Synthesize analogs via parallel combinatorial chemistry.
- Test in vitro against cancer cell lines (e.g., MCF-7, HepG2) and kinase inhibition assays.
- Use molecular docking to predict interactions with targets like Bcl-2 or EGFR .
Basic: What characterization techniques confirm the structure and purity of the compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton/carbon environments and confirm bond formation (e.g., acetamide linkage at δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₆ClN₃O₂) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretch at ~1650–1750 cm⁻¹) .
- Elemental Analysis : Ensures >95% purity by matching calculated/observed C, H, N percentages .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Answer:
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
- Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to normalize data .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., apoptosis assays, Western blotting for caspase-3 activation) .
- Solubility Controls : Pre-dissolve the compound in DMSO with ≤0.1% final concentration to avoid solvent interference .
- Stability Testing : Monitor compound degradation in buffer solutions using HPLC over 24–72 hours .
Advanced: How can researchers evaluate the pharmacokinetic (PK) properties of this compound?
Answer:
- In Vitro ADME :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (unbound drug) .
- In Vivo PK Studies :
- Administer intravenously/orally to rodents.
- Collect plasma samples at intervals (0–24h) and calculate AUC, t₁/₂, and bioavailability .
Basic: What are the key structural features influencing this compound’s biological activity?
Answer:
- Indole Core : The 5-chloro substituent enhances lipophilicity and target binding (e.g., serotonin receptors) .
- Quinazolin-4-one Moiety : The 4-oxo group participates in hydrogen bonding with kinase ATP-binding pockets .
- Acetamide Linker : Bridges indole and quinazolinone, allowing conformational flexibility for optimal target engagement .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to off-target proteins (e.g., cytochrome P450 enzymes) to predict metabolic liabilities .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs and targets (e.g., Bcl-2 vs. Mcl-1) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors) to avoid off-target effects .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Antiproliferative Assays : MTT or SRB assays against cancer cell lines (IC₅₀ determination) .
- Kinase Inhibition Profiling : Use ADP-Glo™ kinase assays to screen against a panel of 50+ kinases .
- Apoptosis Detection : Annexin V-FITC/PI staining followed by flow cytometry .
Advanced: How can researchers address low solubility during formulation studies?
Answer:
- Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts with higher solubility .
Advanced: What mechanistic studies elucidate the compound’s interaction with neurodegenerative disease targets?
Answer:
- In Silico Docking : Model interactions with tau protein or β-secretase (BACE1) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to amyloid-beta aggregates .
- In Vivo Neuroprotection Models : Test in transgenic mice (e.g., APP/PS1) for cognitive improvement via Morris water maze .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
